[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) is a chemical compound with the molecular formula C₅H₁₃NO₆P₂ and a molecular weight of 245.109 g/mol . This compound is known for its unique structure, which includes both phosphonic acid and imino groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) typically involves the reaction of phosphorous acid, paraformaldehyde, and allylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the treatment of reaction mixtures with bis(trimethylsilyl)amine to achieve the final compound.
Industrial Production Methods
Industrial production methods for [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The imino and phosphonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) can be compared with other similar compounds, such as imidazoles and benzimidazoles, which also contain nitrogen and phosphorus atoms in their structures. These compounds share some similarities in their chemical reactivity and applications but differ in their specific structures and properties .
List of Similar Compounds
- Imidazoles
- Benzimidazoles
- Phosphonic acid derivatives
Conclusion
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis, biology, medicine, and industry.
Propiedades
Número CAS |
71550-11-3 |
---|---|
Fórmula molecular |
C5H13NO6P2 |
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
[phosphonomethyl(prop-2-enyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H13NO6P2/c1-2-3-6(4-13(7,8)9)5-14(10,11)12/h2H,1,3-5H2,(H2,7,8,9)(H2,10,11,12) |
Clave InChI |
BZIDMYLHMFSOPQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CP(=O)(O)O)CP(=O)(O)O |
Números CAS relacionados |
71550-11-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.